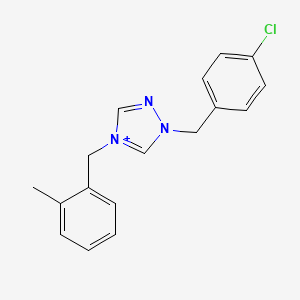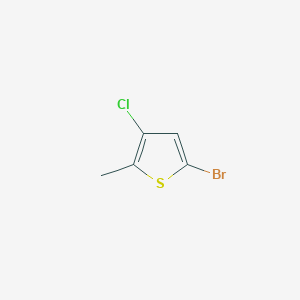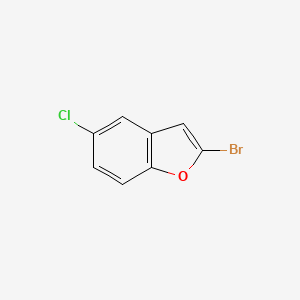
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a piperidine ring and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine ring with dimethylamine under basic conditions.
Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction, often using a Grignard reagent or similar organometallic compound.
Final Assembly: The final step involves the coupling of the piperidine and cyclohexane rings, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the cyclohexane ring.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol: This is a stereoisomer of the compound with different spatial arrangement of atoms.
(1S,2S)-2-(4-(Methylamino)piperidin-1-yl)cyclohexan-1-ol: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-one: This compound has a ketone group instead of a hydroxyl group on the cyclohexane ring.
Uniqueness
The unique combination of the piperidine ring, dimethylamino group, and cyclohexane ring in (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol gives it distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H26N2O |
|---|---|
Molekulargewicht |
226.36 g/mol |
IUPAC-Name |
(1S,2S)-2-[4-(dimethylamino)piperidin-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H26N2O/c1-14(2)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16/h11-13,16H,3-10H2,1-2H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
RZXMBUMBGDZAIF-STQMWFEESA-N |
Isomerische SMILES |
CN(C)C1CCN(CC1)[C@H]2CCCC[C@@H]2O |
Kanonische SMILES |
CN(C)C1CCN(CC1)C2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)

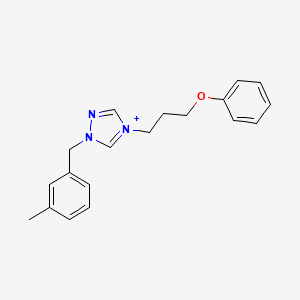
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
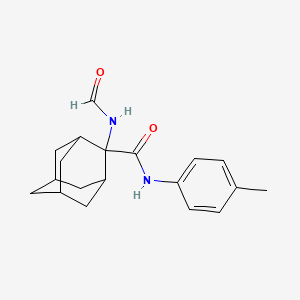
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
